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Introduction:

Histone proteins are fundamental to the packaging of eukaryotic DNA into chromatin and play a
critical role in the regulation of gene expression. The specific histone variant H2Bmy85frx,
which may represent a modified or tagged version of histone H2B, is of significant interest for
structural and functional studies. The ability to produce and purify high-quality, recombinant
H2Bmy85frx is essential for in vitro assays, including nucleosome reconstitution, enzymatic
assays with histone-modifying enzymes, and biophysical characterization.

This document provides a detailed protocol for the expression and purification of H2Bmy85frx
from Escherichia coli. Recombinant histones expressed in bacteria often accumulate in
insoluble inclusion bodies.[1] This protocol leverages this characteristic, employing a strategy
that involves cell lysis under denaturing conditions to solubilize these inclusion bodies, followed
by chromatographic purification.[2] The primary purification method described is cation
exchange chromatography, which effectively separates the highly basic histone proteins from
the majority of acidic bacterial proteins.[1][3] An optional affinity chromatography step is also
included for tagged versions of H2Bmy85frx.

. Data Presentation

The following tables summarize the compositions of the buffers and reagents required for the
purification protocol.
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Table 1: Buffer and Reagent Composition

Buffer/[Reagent Name

Composition

Storage

Lysis Buffer

50 mM Tris-HCI (pH 7.5), 100
mM NaCl, 1 mM EDTA, 5 mM
B-mercaptoethanol, Protease

Inhibitors

4°C

Unfolding Buffer

7 M Guanidine Hydrochloride,
20 mM Tris-HCI (pH 7.5), 10
mM DTT

Room Temp

Cation Exchange Buffer A

7 M Urea, 20 mM Sodium
Acetate (pH 5.2), 1 mM DTT,
200 mM NacCl

4°C

Cation Exchange Buffer B

7 M Urea, 20 mM Sodium
Acetate (pH 5.2), 1 mM DTT, 1
M NacCl

4°C

Refolding Buffer

2 M NacCl, 10 mM Tris-HCI (pH
7.5), 1 mM EDTA, 5 mM B-

mercaptoethanol

4°C

Dialysis Buffer

10 mM Tris-HCI (pH 8.0), 1
mM EDTA, 100 mM NacCl, 7 M
Urea

4°C

Storage Buffer

50% Glycerol, 10 mM Tris-HCI
(pH 7.5), 1 mM DTT

-20°C

Table 2: Chromatography Parameters
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Chromatography )
Column Type Flow Rate Gradient
Step
Mono S or similar Linear gradient from
Cation Exchange strong cation 2 mL/min 20% to 100% Buffer B
exchanger over 60 min
Ni-NTA Agarose (for Step elution with
(Optional) Affinity His-tagged 1-2 mL/min increasing imidazole
H2Bmy85frx) concentrations
) ) o ] Isocratic elution with
Size Exclusion Superdex 75 or similar 0.5 mL/min

Refolding Buffer

Il. Experimental Protocols

This protocol outlines the expression of H2Bmy85frx in E. coli and its subsequent purification

from inclusion bodies under denaturing conditions.

A. Expression of H2Bmy85frx

e Transform E. coli BL21(DE3) cells with the expression plasmid containing the H2Bmy85frx

gene.

 Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and

grow overnight at 37°C with shaking.

e The next day, inoculate 4 L of LB medium with the overnight culture and grow at 37°C with

shaking until the OD600 reaches 0.4-0.6.[4]

 Induce protein expression by adding IPTG to a final concentration of 0.4 mM.[5]

e Continue to grow the culture for 3-4 hours at 37°C.

o Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[6]

o The cell pellet can be stored at -80°C or used immediately for purification.

B. Cell Lysis and Solubilization of Inclusion Bodies
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o Resuspend the cell pellet in Lysis Buffer.

e Lyse the cells by sonication on ice or by using a French press.[1]

o Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

e Wash the inclusion bodies by resuspending the pellet in Lysis Buffer (optionally containing
1% Triton X-100 for the first two washes) and centrifuging again.[1] Repeat this wash step at
least two more times with Lysis Buffer without detergent.

o Solubilize the washed inclusion bodies in Unfolding Buffer.[1] Incubate for at least 1 hour at
room temperature with gentle rocking.

C. Purification of H2Bmy85frx

[EEN

. Cation Exchange Chromatography (Primary Purification)

 Clarify the solubilized protein solution by centrifugation at 20,000 x g for 30 minutes at 4°C.

» Equilibrate a cation exchange column (e.g., Mono S) with Cation Exchange Buffer A.

o Load the clarified supernatant onto the column.[3] Due to their net positive charge, histones
will bind to the cation exchange resin, while many bacterial proteins will flow through.[1]

e Wash the column with Cation Exchange Buffer A until the absorbance at 280 nm returns to
baseline.

o Elute the bound H2Bmy85frx with a linear gradient of NaCl from 200 mM to 1 M (by mixing
Cation Exchange Buffer A and Cation Exchange Buffer B).[1][3]

o Collect fractions and analyze by SDS-PAGE to identify those containing pure H2Bmy85frx.

e Pool the pure fractions.

N

. (Optional) Affinity Chromatography for Tagged H2Bmy85frx

If H2Bmy85frx is expressed with an affinity tag (e.g., a His-tag), this step can be used as the
primary purification method.[7][8]
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o Equilibrate a Ni-NTA agarose column with a binding buffer containing 6 M urea.[8]
e Load the solubilized inclusion body fraction onto the column.

e Wash the column with the binding buffer containing a low concentration of imidazole (e.g., 20
mM) to remove non-specifically bound proteins.

o Elute the His-tagged H2Bmy85frx with an elution buffer containing a high concentration of
imidazole (e.g., 250-500 mM).

Analyze fractions by SDS-PAGE and pool the pure fractions.
D. Refolding and Storage
e The purified H2Bmy85frx in denaturing buffer can be refolded by dialysis.[8]

» Dialyze the pooled fractions against Refolding Buffer with decreasing concentrations of urea
or guanidine hydrochloride. A typical dialysis series would be against buffers containing 4 M,
2 M, 1 M, and finally O M denaturant.

 Alternatively, for histone octamer assembly, individual histones can be mixed in equimolar
ratios in Unfolding Buffer and then dialyzed against a high-salt Refolding Buffer (e.g., 2 M
NacCl).[9]

» After dialysis, clarify the refolded protein by centrifugation at 20,000 x g for 20 minutes at 4°C
to remove any precipitated protein.[9]

e For long-term storage, add glycerol to a final concentration of 50% and store at -20°C or
flash-freeze in liquid nitrogen and store at -80°C.[10]

lll. Mandatory Visualization

A. Experimental Workflow
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Caption: Workflow for recombinant H2Bmy85frx purification.
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B. Logical Relationship of Purification Steps
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Caption: Logical flow of the H2Bmy85frx purification protocol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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